molecular formula C21H27FN4O2S B2391823 5-(4-Fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide CAS No. 2415540-38-2

5-(4-Fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide

Cat. No.: B2391823
CAS No.: 2415540-38-2
M. Wt: 418.53
InChI Key: APNMIQREVOEJPD-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

The synthesis of 5-(4-Fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with an α,β-unsaturated ketone, followed by cyclization.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

    Attachment of the thiomorpholinyl group: This can be done through a nucleophilic substitution reaction where the thiomorpholinyl group is attached to the pyrazole core.

    Final modifications: The carboxamide group is introduced through an amidation reaction, completing the synthesis of the compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

5-(4-Fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.

    Amidation: The carboxamide group can participate in amidation reactions, forming new amide bonds with other compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations .

Scientific Research Applications

5-(4-Fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thiomorpholinyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar compounds to 5-(4-Fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide include other pyrazole derivatives with different substituents. For example:

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O2S/c1-25-19(14-18(24-25)16-2-4-17(22)5-3-16)20(27)23-15-21(6-10-28-11-7-21)26-8-12-29-13-9-26/h2-5,14H,6-13,15H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNMIQREVOEJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCOCC3)N4CCSCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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